N-(1,3-Dihydroxypropan-2-YL)picolinamide

Hydrogen-bond capacity Solubility enhancement Medicinal chemistry design

N-(1,3-Dihydroxypropan-2-yl)picolinamide (CAS 1490857-29-8; molecular formula C₉H₁₂N₂O₃; MW 196.20) is a synthetic picolinamide derivative in which the amide nitrogen of pyridine-2-carboxamide is substituted with a symmetrical 1,3-dihydroxypropan-2-yl (serinol) moiety. The compound belongs to the broader class of N-substituted picolinamides, a scaffold extensively exploited in medicinal chemistry for targets including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , poly(ADP-ribose) synthetase (PARP) , and voltage-gated sodium channels (TTX-S).

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B13091162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Dihydroxypropan-2-YL)picolinamide
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC(CO)CO
InChIInChI=1S/C9H12N2O3/c12-5-7(6-13)11-9(14)8-3-1-2-4-10-8/h1-4,7,12-13H,5-6H2,(H,11,14)
InChIKeyRBMIJMWAYGNZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Dihydroxypropan-2-yl)picolinamide (CAS 1490857-29-8): Procurement-Relevant Identity, Structure Class, and Physicochemical Baseline


N-(1,3-Dihydroxypropan-2-yl)picolinamide (CAS 1490857-29-8; molecular formula C₉H₁₂N₂O₃; MW 196.20) is a synthetic picolinamide derivative in which the amide nitrogen of pyridine-2-carboxamide is substituted with a symmetrical 1,3-dihydroxypropan-2-yl (serinol) moiety. The compound belongs to the broader class of N-substituted picolinamides, a scaffold extensively exploited in medicinal chemistry for targets including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1], poly(ADP-ribose) synthetase (PARP) [2], and voltage-gated sodium channels (TTX-S) [3]. Computational physicochemical profiling (LogP −0.84; TPSA 82.45 Ų; 3 H-bond donors; 4 H-bond acceptors; 4 rotatable bonds) places this compound in a distinctly more polar, hydrogen-bond-rich regime compared to the unsubstituted picolinamide parent, a property with direct consequences for solubility, formulation, and molecular recognition in biological systems.

Why N-(1,3-Dihydroxypropan-2-yl)picolinamide Cannot Be Replaced by Generic Picolinamide or Its Positional Isomer: The Physicochemical and Structural Basis for Differentiated Selection


Substituting N-(1,3-dihydroxypropan-2-yl)picolinamide with the unsubstituted picolinamide parent or with its positional isomer N-(2,3-dihydroxypropyl)picolinamide introduces non-trivial changes in hydrogen-bonding topology, molecular symmetry, and physicochemical property space that directly affect experimental reproducibility and SAR interpretation. The parent picolinamide (TPSA 55.98 Ų; LogP −0.24; 1 H-bond donor) [1] is markedly less polar and offers only a single H-bond donor, fundamentally altering solubility, crystal packing, and target engagement geometry relative to the serinol-substituted derivative. The positional isomer N-(2,3-dihydroxypropyl)picolinamide (CAS 1468982-97-9) shares the same atom composition, TPSA (82.45 Ų), and LogP (−0.84) as the target compound , yet the unsymmetrical 1,2-diol arrangement versus the symmetrical 1,3-diol of the target introduces distinct hydrogen-bond directionality and conformational preferences that cannot be assumed equivalent in structure-based design, co-crystallization, or metal-coordination studies without explicit validation. Literature on the picolinamide scaffold further demonstrates that seemingly minor N-substituent changes can shift 11β-HSD1 inhibitory potency by orders of magnitude [2], underscoring that generic substitution without compound-specific qualification is scientifically unsound.

Quantitative Differentiation Evidence for N-(1,3-Dihydroxypropan-2-yl)picolinamide: Head-to-Head Physicochemical, Structural, and Contextual Comparisons Against Closest Analogs


Hydrogen-Bond Donor Capacity: N-(1,3-Dihydroxypropan-2-yl)picolinamide vs. Unsubstituted Picolinamide

N-(1,3-Dihydroxypropan-2-yl)picolinamide possesses three hydrogen-bond donors (two hydroxyl groups plus one amide NH) versus only one for the unsubstituted picolinamide parent [1]. This threefold increase in H-bond donor count translates into a TPSA of 82.45 Ų for the target compound compared to 55.98 Ų for picolinamide, and a LogP shift from −0.24 (picolinamide) to −0.84 (target), indicating substantially greater polarity and aqueous solubility [1]. The additional hydroxyl groups of the symmetrical serinol moiety provide geometrically equivalent H-bond donor sites—a feature absent in both the parent and the unsymmetrical 1,2-diol positional isomer—which is critical for applications requiring defined, multidentate hydrogen-bonding patterns in co-crystal engineering or receptor binding.

Hydrogen-bond capacity Solubility enhancement Medicinal chemistry design

Structural Symmetry: Symmetrical 1,3-Diol (Serinol) vs. Unsymmetrical 1,2-Diol in the Positional Isomer

The target compound features a C₂-symmetric serinol-derived diol moiety (1,3-dihydroxypropan-2-yl) attached to the amide nitrogen, where the two primary hydroxyl groups are equivalent by symmetry [1]. In contrast, the positional isomer N-(2,3-dihydroxypropyl)picolinamide (CAS 1468982-97-9) bears a chiral, unsymmetrical 1,2-diol where one hydroxyl is primary and the other secondary, introducing a stereogenic center and chemically inequivalent hydroxyl groups . Despite identical molecular formula (C₉H₁₂N₂O₃), MW (196.20), TPSA (82.45 Ų), and LogP (−0.8354) [1], the symmetrical diol arrangement of the target enables degenerate hydrogen-bonding orientations that simplify co-crystallization, reduce conformational complexity in docking studies, and eliminate the need for enantiomeric resolution that the chiral isomer demands. This symmetry is a tangible differentiator for crystallographic applications and for any project where stereochemical homogeneity and conformational simplicity are valued.

Molecular symmetry Crystallography Ligand design Structure-based drug design

Metal-Coordination Capability: Picolinamide Core vs. Benzamide Analog

The picolinamide core of the target compound provides a well-characterized N,O-bidentate chelation motif through the pyridine nitrogen and amide carbonyl oxygen, capable of forming stable 5-membered chelate rings with transition metals [1]. This chelation capacity is absent in the direct benzamide analog N-(1,3-dihydroxypropan-2-yl)benzamide, where the phenyl ring lacks a coordinating heteroatom. Literature on picolinamide metal complexes demonstrates that picolinamide forms isolable, crystallographically characterized complexes with Ti(IV), lanthanides, and chromium(III), with metal-binding stability constants that are orders of magnitude higher than those of analogous benzamides [1][2]. The serinol diol of the target compound provides additional, geometrically equivalent oxygen donors that can participate in chelation or serve as auxiliary ligands, a feature not available in the simpler picolinamide parent. For applications in coordination chemistry, catalyst design, or metal-based probe development, this dual chelation capacity (N,O-core plus symmetrical diol) represents a structurally verified differentiation over both the benzamide analog and the parent picolinamide.

Metal chelation Coordination chemistry Catalyst design Medicinal inorganic chemistry

Picolinamide Scaffold SAR Sensitivity: Evidence That Small Substituent Changes Produce Large Potency Shifts

Published SAR on the picolinamide scaffold demonstrates that N-substituent identity is a dominant driver of biological potency. In the 11β-HSD1 inhibitor series, the initial hit compound N-cyclohexyl-6-(piperidin-1-yl)picolinamide was optimized through systematic N-substituent variation to yield compound 25, which achieved low-nanomolar potency and in vivo efficacy in a mouse pharmacodynamic model [1]. This established SAR trend—where N-substituent modification can shift IC₅₀ values by >100-fold—provides class-level evidence that N-(1,3-dihydroxypropan-2-yl)picolinamide, with its unique symmetrical serinol substituent, occupies a distinct SAR position relative to other N-substituted picolinamides. Additionally, the benzamide-vs-picolinamide comparator study by Gao et al. (2017) demonstrated that picolinamide derivatives consistently showed stronger acetylcholinesterase inhibitory activity than their benzamide counterparts, with the most potent picolinamide (compound 7a) achieving IC₅₀ values significantly lower than the best benzamide [2]. While no direct biological IC₅₀ for the target compound itself is available in the public domain at this time, these class-level SAR data establish that (a) the picolinamide core is pharmacologically privileged relative to the benzamide analog, and (b) the specific N-substituent is potency-determining, meaning that generic substitution within the picolinamide class cannot be assumed equipotent.

Structure-activity relationship 11β-HSD1 inhibition Lead optimization Medicinal chemistry

Research and Industrial Application Scenarios for N-(1,3-Dihydroxypropan-2-yl)picolinamide Stemming from Its Quantified Differentiation Profile


Co-Crystallization and Structure-Based Drug Design Requiring Symmetrical Hydrogen-Bonding Geometry

The C₂-symmetric 1,3-diol of N-(1,3-dihydroxypropan-2-yl)picolinamide provides chemically equivalent, geometrically predictable hydrogen-bond donor and acceptor sites. This symmetry simplifies co-crystallization trials with protein targets or small-molecule partners by reducing the number of unique hydrogen-bonding orientations that must be modeled or screened . This is in direct contrast to the chiral, unsymmetrical N-(2,3-dihydroxypropyl)picolinamide isomer, whose inequivalent hydroxyl groups double the conformational search space. For structural biology groups and fragment-based drug design programs, the target compound offers a more tractable crystallization candidate and a cleaner electron density interpretation.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis Leveraging Dual Picolinamide-Serinol Chelation

The picolinamide core provides a validated N,O-bidentate chelation site, while the symmetrical serinol diol supplies two equivalent, freely rotating primary alcohol donors for inter-metallic bridging or secondary coordination sphere interactions . This dual-donor architecture is absent in both the benzamide analog (lacks pyridine N) and the parent picolinamide (lacks diol). For inorganic and materials chemistry groups synthesizing MOFs, coordination polymers, or metal-organic catalysts, the target compound offers a structurally defined, tridentate-capable ligand that can be procured at ≥98% purity with full analytical characterization [1] for reproducible material synthesis.

Hydrophilic Prodrug or Bioconjugate Linker Design Requiring High Solubility and Defined Derivatization Handles

With a LogP of −0.84 and TPSA of 82.45 Ų, N-(1,3-dihydroxypropan-2-yl)picolinamide resides firmly in the hydrophilic drug-like chemical space , making it suitable as a solubility-enhancing building block for prodrug constructs. The two equivalent primary hydroxyl groups serve as chemically identical, non-stereogenic derivatization handles—an advantage over the unsymmetrical 1,2-diol isomer where differential reactivity of the primary vs. secondary hydroxyl complicates selective modification. The picolinamide amide bond further provides a metabolically recognizable cleavage site that the benzamide analog matches, but without the added benefit of metal-coordination capability for targeted delivery strategies [1].

Picolinamide SAR Exploration: Profiling Underexplored Hydrophilic N-Substituent Space

Published picolinamide SAR is dominated by lipophilic N-substituents (cyclohexyl, adamantyl, arylalkyl), and introduction of the highly polar serinol group places N-(1,3-dihydroxypropan-2-yl)picolinamide in a distinct and underexplored region of physicochemical property space . For medicinal chemistry groups conducting systematic SAR around the picolinamide scaffold, this compound provides a tool to probe the effect of a symmetrical, highly hydrophilic N-substituent on target potency, selectivity, metabolic stability, and permeability—parameters known to shift dramatically with N-substituent identity across >100-fold potency ranges in 11β-HSD1 and other picolinamide-targeted enzymes [1].

Quote Request

Request a Quote for N-(1,3-Dihydroxypropan-2-YL)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.